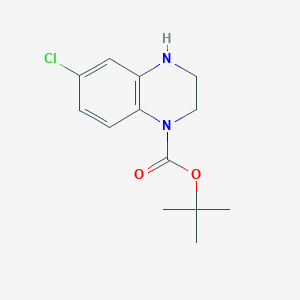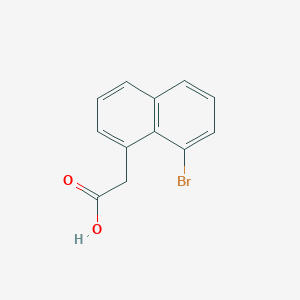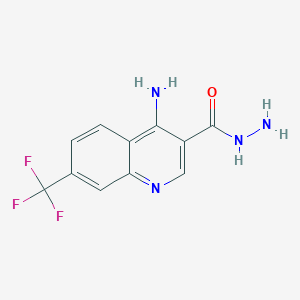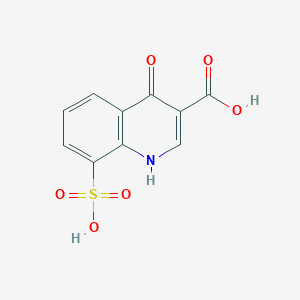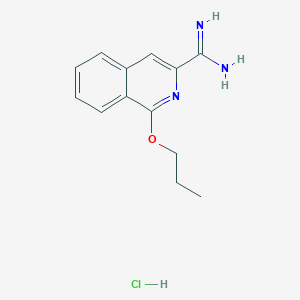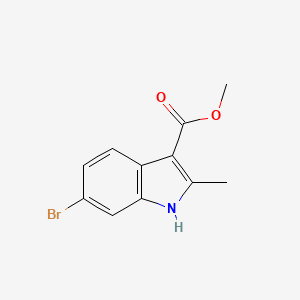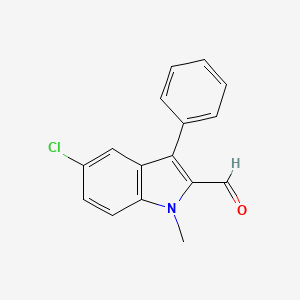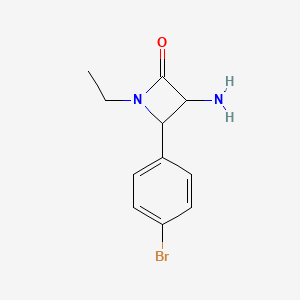
3-Amino-4-(4-bromophenyl)-1-ethylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-(4-bromophenyl)-1-ethylazetidin-2-one is an organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of an amino group, a bromophenyl group, and an ethyl group attached to the azetidinone ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-bromophenyl)-1-ethylazetidin-2-one typically involves the following steps:
-
Formation of the Azetidinone Ring: : The azetidinone ring can be formed through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene. The imine can be synthesized from the corresponding amine and aldehyde, while the ketene can be generated from an acid chloride.
-
Introduction of the Bromophenyl Group: : The bromophenyl group can be introduced through a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
-
Introduction of the Amino Group: : The amino group can be introduced through a nucleophilic substitution reaction. This involves the substitution of a leaving group (such as a halide) with an amine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form a nitro group.
Reduction: The compound can undergo reduction reactions, where the bromophenyl group can be reduced to form a phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include sodium hydroxide (NaOH) and sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of 3-Nitro-4-(4-bromophenyl)-1-ethylazetidin-2-one.
Reduction: Formation of 3-Amino-4-phenyl-1-ethylazetidin-2-one.
Substitution: Formation of 3-Amino-4-(4-hydroxyphenyl)-1-ethylazetidin-2-one.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 3-Amino-4-(4-bromophenyl)-1-ethylazetidin-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with proteins makes it a valuable tool in structural biology and drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to inhibit the growth of bacteria and cancer cells makes it a promising candidate for the development of new therapeutic agents.
Industry
In the material science industry, this compound is used as a precursor for the synthesis of polymers and advanced materials. Its unique structural features allow for the design of materials with specific properties, such as conductivity and mechanical strength.
Mécanisme D'action
The mechanism of action of 3-Amino-4-(4-bromophenyl)-1-ethylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. In cancer cells, it can induce apoptosis by activating specific signaling pathways, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-4-(4-chlorophenyl)-1-ethylazetidin-2-one
- 3-Amino-4-(4-fluorophenyl)-1-ethylazetidin-2-one
- 3-Amino-4-(4-methylphenyl)-1-ethylazetidin-2-one
Uniqueness
Compared to its analogs, 3-Amino-4-(4-bromophenyl)-1-ethylazetidin-2-one exhibits unique properties due to the presence of the bromine atom. The bromine atom enhances the compound’s reactivity and allows for the introduction of additional functional groups through substitution reactions. This makes it a more versatile intermediate in organic synthesis and a more potent agent in medicinal chemistry.
Propriétés
Formule moléculaire |
C11H13BrN2O |
|---|---|
Poids moléculaire |
269.14 g/mol |
Nom IUPAC |
3-amino-4-(4-bromophenyl)-1-ethylazetidin-2-one |
InChI |
InChI=1S/C11H13BrN2O/c1-2-14-10(9(13)11(14)15)7-3-5-8(12)6-4-7/h3-6,9-10H,2,13H2,1H3 |
Clé InChI |
QJALUGOGYBCIFM-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(C(C1=O)N)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


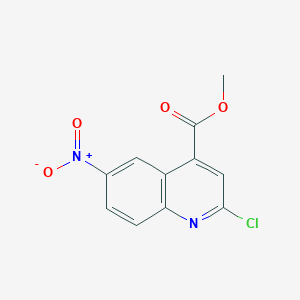
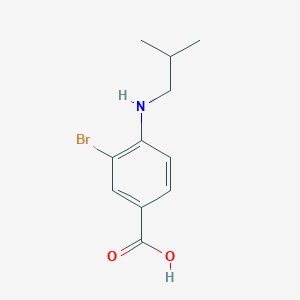
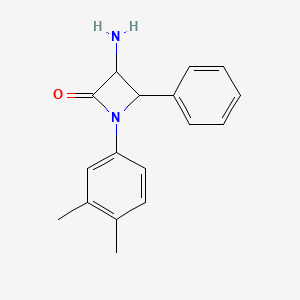
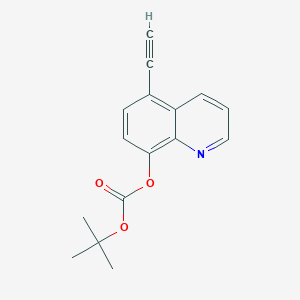

![1-Iodo-3,6-dimethylimidazo[1,5-A]pyridine](/img/structure/B15065033.png)
![2-Chloro-3-(2-methylpyridin-3-yl)benzo[b]thiophen-5-amine](/img/structure/B15065035.png)
